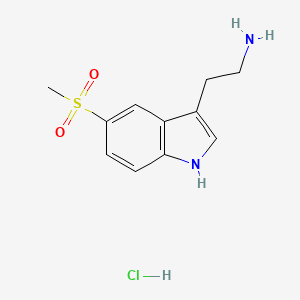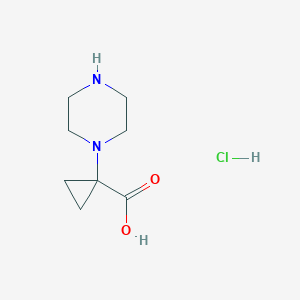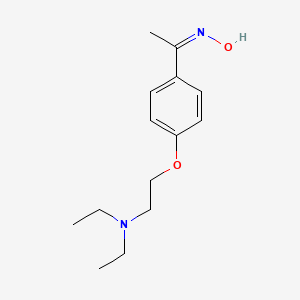
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl
Vue d'ensemble
Description
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with a complex structure that includes an indole ring substituted with a methylsulfonyl group and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation, where the indole is treated with methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be modified with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Biochemistry: The compound is studied for its role in enzyme inhibition and protein synthesis, making it valuable in experimental research settings.
Materials Science: Its unique structure facilitates the development of advanced materials with specific functional groups for enhanced performance.
Mécanisme D'action
The mechanism of action of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to specific sites on proteins, modulating their activity. The methylsulfonyl group enhances its binding affinity and specificity, while the ethanamine side chain facilitates its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)ethanamine hydrochloride: Similar structure but lacks the indole core.
Ethanolamine: Contains an ethanamine side chain but lacks the indole and methylsulfonyl groups.
Uniqueness
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine hydrochloride is unique due to its combination of an indole core, a methylsulfonyl group, and an ethanamine side chain. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(5-methylsulfonyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S.ClH/c1-16(14,15)9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZKVVQSVWXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-63-8 | |
| Record name | 1H-Indole-3-ethanamine, 5-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)

![(4-(1-(4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1653783.png)


![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1653787.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride](/img/structure/B1653788.png)





![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)

